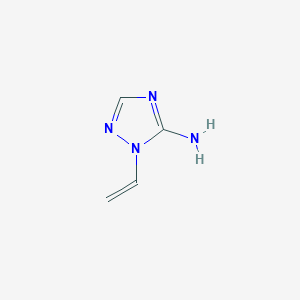

1-Ethenyl-1H-1,2,4-triazol-5-amine

Descripción

Propiedades

Número CAS |

114607-35-1 |

|---|---|

Fórmula molecular |

C4H6N4 |

Peso molecular |

110.12 g/mol |

Nombre IUPAC |

2-ethenyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C4H6N4/c1-2-8-4(5)6-3-7-8/h2-3H,1H2,(H2,5,6,7) |

Clave InChI |

XFDNBEQYMXJREE-UHFFFAOYSA-N |

SMILES canónico |

C=CN1C(=NC=N1)N |

Origen del producto |

United States |

Métodos De Preparación

Formamide-Hydrazine Cyclization

The patent CA1157869A outlines a high-yield process for synthesizing 1H-1,2,4-triazole by reacting hydrazine hydrate with excess formamide at 160–180°C. Key parameters include:

- Molar ratio : A minimum 2.5:1 formamide-to-hydrazine ratio to suppress by-products like 4-amino-1,2,4-triazole.

- Temperature : Optimal at 168–172°C to balance reaction rate and formamide decomposition.

- Distillation : Continuous removal of water, ammonia, and formic acid during the reaction enhances yield.

For 1-ethenyl derivatives, substituting formamide with N-vinylformamide could theoretically introduce the ethenyl group during cyclization. However, this approach remains hypothetical due to the instability of N-vinylformamide at high temperatures.

Post-Synthetic Functionalization

Alkylation at the 1-Position

Introducing the ethenyl group post-cyclization involves alkylation reactions. A two-step strategy is commonly employed:

- Synthesis of 1H-1,2,4-triazol-5-amine : Achieved via the formamide-hydrazine method.

- Alkylation with Vinylating Agents :

- Reagents : Vinyl bromide or iodide in the presence of a base (e.g., potassium carbonate).

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions : 60–80°C for 12–24 hours under inert atmosphere.

Challenges :

- Competing N-alkylation at the amine (5-position) necessitates protecting groups.

- Low regioselectivity may yield 1- and 4-alkylated isomers.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage transition-metal catalysis for direct ethenylation:

- Substrate : 1-Bromo-1H-1,2,4-triazol-5-amine.

- Reagents : Vinylboronic acid, Pd(PPh₃)₄ catalyst, and a base (e.g., Na₂CO₃).

- Conditions : Suzuki-Miyaura coupling at 80–100°C in toluene/water.

Advantages :

- High regioselectivity for the 1-position.

- Tolerance of free amine groups without protection.

One-Pot Synthesis Strategies

Emerging methodologies aim to integrate triazole formation and ethenylation in a single vessel:

Vinyl Hydrazine Derivatives

Using N-vinylhydrazine as a precursor enables simultaneous cyclization and ethenyl group incorporation:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing side reactions:

- Time : 30–60 minutes vs. conventional 12–24 hours.

- Solvent : Ethanol/water mixtures to enhance microwave absorption.

- Purity : ≥90% by HPLC.

Industrial-Scale Considerations

Adapting laboratory methods for mass production requires addressing:

Cost-Efficiency

By-Product Management

- Distillation Traps : Remove volatile by-products (e.g., NH₃, HCOOH) during synthesis.

- Crystallization : Ethanol/water mixtures purify the final product, achieving ≥98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Formamide-Hydrazine | 70–75 | 95 | High | 120–150 |

| Alkylation | 50–60 | 85 | Moderate | 200–250 |

| Suzuki Coupling | 65–70 | 98 | Low | 300–350 |

| One-Pot Microwave | 55–60 | 90 | High | 180–220 |

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized triazoles.

Aplicaciones Científicas De Investigación

1-Ethenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Ethenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

1-Ethenyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

1-Ethyl-1H-1,2,4-triazol-5-amine: This compound has an ethyl group instead of an ethenyl group, which can affect its chemical reactivity and biological activity.

1-Methyl-1H-1,2,4-triazol-5-amine: This compound has a methyl group, which also influences its properties and applications.

5-(5-Amino-1H-1,2,4-triazol-3-yl)-tetrazole: This compound combines triazole and tetrazole moieties, offering unique chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, which can be tailored for various applications.

Q & A

Q. What are the common synthetic routes for 1-Ethenyl-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are synthesized via:

- Substitution reactions : Thiol or amine nucleophiles reacting with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Oxidation/Reduction : Use of oxidizing agents (e.g., H₂O₂ for sulfoxides) or reducing agents (e.g., NaBH₄ for thiol intermediates) to modify functional groups .

Key factors include solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios. Impurities often arise from incomplete substitution or tautomerization; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the structural identity of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves tautomeric forms, bond lengths, and dihedral angles (e.g., triazole rings in similar compounds show planarity deviations <5°) .

- NMR spectroscopy : and NMR identify substituent positions. For example, NH₂ protons resonate at δ 6.8–7.2 ppm in DMSO-d₆, while ethenyl protons appear as doublets near δ 5.5–6.0 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating stability of the triazole core .

Q. What are the dominant reactivity patterns of this compound in organic synthesis?

- Electrophilic substitution : The amino group directs reactivity at the triazole C3 position.

- Coordination chemistry : Acts as a ligand via N-donor sites, forming complexes with transition metals (e.g., Cu²⁺, as seen in related triazolamines) .

- Functionalization : The ethenyl group enables Diels-Alder or radical addition reactions, while the triazole ring resists hydrolysis under mild conditions .

Advanced Questions

Q. How does tautomerism in this compound affect crystallographic data and hydrogen bonding?

Tautomerism (e.g., amine vs. imine forms) leads to distinct packing motifs. In analogous compounds:

- Planarity : The triazole ring and substituents (e.g., phenyl) form dihedral angles <30°, stabilizing π-π stacking .

- Hydrogen bonding : N–H⋯N interactions create 2D/3D networks. For example, NH₂ groups form intermolecular bonds with N3 of adjacent triazoles (bond lengths ~2.8–3.0 Å) .

SC-XRD refinement using SHELXL and visualization via ORTEP-3 are essential to resolve tautomeric populations.

Q. What computational methods predict the stability and reactivity of this compound derivatives?

- DFT calculations : Gaussian 03/09 suites optimize geometries and compute thermodynamic stability. For example, heats of formation for triazole-based energetic salts range from +200 to +400 kJ/mol .

- Molecular docking : Screens bioactivity by simulating interactions with targets (e.g., antimicrobial enzymes). The ethenyl group’s hydrophobicity enhances membrane penetration in simulations .

- MD simulations : Assess solvation effects and tautomer equilibria in aqueous/organic solvents .

Q. What pharmacological mechanisms are hypothesized for triazolamine derivatives, and how are they validated?

- Antihypertensive activity : In vivo studies in spontaneously hypertensive rats (SHR) assess blood pressure reduction. Ganglionic blocking is inferred from dose-dependent inhibition of norepinephrine release .

- Antimicrobial assays : MIC (minimum inhibitory concentration) tests against Gram+/Gram– bacteria evaluate substituent effects (e.g., fluorobenzyl groups enhance lipophilicity and activity) .

Mechanistic studies combine patch-clamp electrophysiology (for ion channel effects) and radioligand binding assays .

Q. How do crystallographic software tools resolve contradictions between experimental and computational data?

Discrepancies in tautomer ratios or bond angles often arise from:

- Dynamic vs. static disorder : SHELXL refines occupancy factors for mixed tautomers in SC-XRD data .

- Thermal motion artifacts : TLS (translation-libration-screw) models in refinement account for lattice vibrations, improving agreement with DFT-predicted geometries .

Validation tools like PLATON check for missed symmetry or hydrogen bonding inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.